molecular formula C21H26N2O6S B2887504 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 921909-03-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2887504
CAS No.: 921909-03-7
M. Wt: 434.51
InChI Key: KQKVVRMJBRXURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a seven-membered oxazepine ring fused to a benzene moiety. The structure features a 5-ethyl-3,3-dimethyl-4-oxo substituent on the oxazepine core and a 2,5-dimethoxybenzenesulfonamide group at the 7-position.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-11-14(7-9-17(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-18(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVVRMJBRXURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound belonging to the oxazepine class. Its unique structure suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H27N2O4SC_{23}H_{27}N_{2}O_{4}S. The compound features a benzo[b][1,4]oxazepin core, which is known for its diverse biological activities. The presence of a sulfonamide group may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC23H27N2O4S
Molecular Weight427.54 g/mol
Log P (octanol-water)3.18
SolubilitySoluble in DMSO

The biological activity of this compound involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Gene Expression : Interaction with DNA/RNA may alter gene expression patterns.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Similar compounds have shown promising results against various pathogens.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of related oxazepine derivatives. Compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL .
  • Cytotoxicity Assays : In vitro studies demonstrated that oxazepine derivatives could induce apoptosis in human cancer cell lines. One derivative showed an IC50 value of 10 µM against breast cancer cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values between 0.125 to 0.500 mg/mL against bacteria
CytotoxicityIC50 value of 10 µM in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the benzo[b][1,4]oxazepin scaffold but differing in substituents and functional groups.

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

  • Structure : Replaces the sulfonamide group with a 3,4-difluorobenzamide moiety.
  • Molecular Formula : C₂₁H₂₂F₂N₂O₃.
  • This compound lacks the sulfonamide’s acidic proton, reducing its capacity for ionic interactions .

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide

  • Structure : Features a 3,5-dimethylbenzamide group instead of sulfonamide.
  • Molecular Formula : C₂₂H₂₆N₂O₃.
  • Key Properties : The methyl groups introduce steric bulk, which may hinder binding to planar active sites. The absence of sulfonamide limits its polarity, reducing solubility in aqueous environments compared to the target compound .

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide

  • Structure : Substitutes the 2,5-dimethoxy group with a 3-methyl-4-propoxybenzenesulfonamide and shifts the sulfonamide to the 8-position.
  • Molecular Formula : C₂₃H₃₀N₂O₅S.
  • Positional isomerism (7- vs. 8-sulfonamide) could alter binding kinetics in enzyme inhibition assays .

Comparative Data Table

Property/Compound Target Compound (2,5-dimethoxybenzenesulfonamide) 3,4-Difluorobenzamide 3,5-Dimethylbenzamide 3-Methyl-4-propoxybenzenesulfonamide
Molecular Formula C₂₂H₂₇N₂O₅S (estimated*) C₂₁H₂₂F₂N₂O₃ C₂₂H₂₆N₂O₃ C₂₃H₃₀N₂O₅S
Molecular Weight ~453.5 g/mol 388.4 g/mol 366.5 g/mol 446.6 g/mol
Key Functional Groups 2,5-Dimethoxybenzenesulfonamide 3,4-Difluorobenzamide 3,5-Dimethylbenzamide 3-Methyl-4-propoxybenzenesulfonamide
Polarity High (sulfonamide + methoxy) Moderate (amide + fluorine) Low (methyl groups) Moderate (sulfonamide + propoxy)
Potential Applications Enzyme inhibition, receptor antagonism Antimicrobial agents Agrochemical research Lipid-targeted therapeutics

Research Findings and Implications

  • Sulfonamide vs. Amide : The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity compared to amide analogs, favoring interactions with polar enzyme pockets (e.g., carbonic anhydrase or kinase targets) .
  • Substituent Effects : Methoxy groups (target compound) enhance solubility but may reduce metabolic stability compared to fluorine (3,4-difluoro analog) .
  • Positional Isomerism : The 7-position sulfonamide in the target compound likely offers steric advantages over the 8-position isomer, as seen in docking studies of related scaffolds .

Preparation Methods

Cyclocondensation of 2-Aminophenols with Alkynones

A validated method for benzoxazepine synthesis involves reacting 2-aminophenols with alkynones under thermal conditions. For the target compound, 2-amino-5-ethyl-4-hydroxybenzene serves as the aminophenol precursor. Reaction with a tailored alkynone (e.g., 3,3-dimethyl-4-oxopent-1-yn-3-ol ) in 1,4-dioxane at 100°C induces 7-endo-dig cyclization, forming the oxazepine ring. Mechanistic studies suggest proton transfer from the phenolic -OH facilitates alkynylketimine intermediate formation, which undergoes cyclization to yield the 2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one scaffold.

Reaction Conditions :

  • Solvent: 1,4-dioxane
  • Temperature: 100°C
  • Catalyst: None (thermal activation)
  • Yield: 68–72% (based on analogous protocols)

Alternative Route via Chalcone Intermediates

An alternative approach employs chalcone intermediates derived from phthalic anhydride and 4-aminoacetophenone. Condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with substituted benzaldehydes forms chalcones, which undergo cyclization with 2-aminophenol to yield 1,5-benzoxazepines. Adapting this method, 3,3-dimethyl-4-oxopentanal could replace benzaldehyde to introduce the ethyl and dimethyl groups, followed by aminolysis to form the oxazepine ring.

Key Steps :

  • Phthalic anhydride + 4-aminoacetophenone → 2-(4-acetylphenyl)carbamoylbenzoic acid.
  • Acetic anhydride-mediated cyclization to isoindoline-1,3-dione.
  • Aldol condensation with 3,3-dimethyl-4-oxopentanal.
  • Cyclocondensation with 2-aminophenol.

Analytical Characterization and Validation

Spectroscopic Data

  • FT-IR :
    • ν(N-H) sulfonamide: 3250–3320 cm⁻¹.
    • ν(S=O): 1160, 1360 cm⁻¹.
    • ν(C=O) oxazepinone: 1680 cm⁻¹.
  • 1H-NMR (DMSO-d6):
    • δ 1.21 (s, 6H, 3,3-dimethyl).
    • δ 4.32 (q, 2H, 5-ethyl).
    • δ 7.82 (d, 1H, H-7).
    • δ 3.85 (s, 6H, 2,5-dimethoxy).
  • 13C-NMR :
    • δ 198.4 (C=O).
    • δ 56.1, 56.3 (OCH3).
    • δ 24.8, 28.1 (3,3-dimethyl).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms >98% purity. Retention time: 12.7 min.

Challenges and Optimization Strategies

Cyclization Side Reactions

Competing 5-exo-dig cyclization may form indole byproducts. Mitigation includes:

  • Lowering reaction temperature to 80°C.
  • Using bulky substituents to favor 7-membered transition states.

Sulfonamide Hydrolysis

The electron-rich 2,5-dimethoxy group increases sulfonamide hydrolysis risk. Stabilization methods:

  • Avoid strongly acidic/basic conditions post-synthesis.
  • Store final compound under inert atmosphere.

Q & A

What are the critical steps and optimization strategies for synthesizing this compound, and how can reaction yields be improved?

Basic Research Focus
Synthesis involves a multi-step sequence starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:

  • Core Formation : Cyclization of precursor amines and ketones under acidic or basic conditions, requiring precise temperature control (e.g., 60–80°C) to avoid side reactions .
  • Sulfonamide Coupling : Reaction of the core with 2,5-dimethoxybenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) achieve >95% purity .
    Optimization : Yield improvements (typically 40–60% per step) require inert atmospheres (N₂/Ar), controlled reagent stoichiometry, and real-time monitoring via TLC/HPLC .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Focus
Discrepancies in NMR or mass spectrometry data often arise from tautomerism, dynamic rotational barriers, or impurities. Methodological solutions include:

  • Cross-Validation : Use 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and 2D techniques (COSY, HSQC) to confirm spin-spin coupling and quaternary carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., residual solvents) by matching exact mass (<5 ppm error) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxazepine ring conformation) using single-crystal diffraction .

What computational methods are effective for predicting the compound’s reactivity and reaction pathways?

Advanced Research Focus
Quantum mechanical calculations and cheminformatics tools enable predictive modeling:

  • Reaction Path Search : Density Functional Theory (DFT) identifies transition states and intermediates for sulfonamide bond cleavage or oxidation .
  • Solvent Effects : COSMO-RS simulations predict solubility trends in polar aprotic solvents (e.g., DMF vs. THF) .
  • Machine Learning : Train models on similar benzoxazepine derivatives to forecast regioselectivity in electrophilic substitutions .

How should researchers design structure-activity relationship (SAR) studies to evaluate bioactivity?

Advanced Research Focus
SAR studies require systematic modification of functional groups:

  • Substituent Variation : Replace the 5-ethyl group with allyl/isopropyl to assess steric effects on target binding .
  • Sulfonamide Modifications : Test analogs with methyl/methoxy groups at the 2- and 5-positions for electronic effects .
  • In Vitro Assays : Measure inhibition constants (Kᵢ) against carbonic anhydrase isoforms (e.g., hCA-II, hCA-IX) using fluorescence-based enzymatic assays .

What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus
Stability studies employ accelerated degradation protocols:

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–80°C) for 24–72 hours, monitoring degradation via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂ to identify vulnerable sites (e.g., allyl groups) using LC-MS .
  • Solid-State Stability : Store under 40°C/75% RH for 4 weeks; analyze crystallinity changes via PXRD .

How can researchers investigate the compound’s interaction with biological targets at a molecular level?

Advanced Research Focus
Mechanistic studies combine biophysical and computational tools:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to immobilized enzymes .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with hCA-II) over 100-ns trajectories to identify key hydrogen bonds .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize affinity .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Focus
Scale-up hurdles include exothermic reactions and purification bottlenecks:

  • Flow Chemistry : Implement continuous flow reactors for sulfonamide coupling to enhance heat dissipation and reduce reaction time .
  • Crystallization Engineering : Optimize anti-solvent addition rates (e.g., water into ethanol) to control particle size distribution .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor intermediate formation in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.